2-Methylpropyl-d9-amine
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Overview
Description
Preparation Methods
The synthesis of 2-Methylpropyl-d9-amine typically involves the deuteration of isobutylamine. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. The reaction conditions for this process often require the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the final product . Industrial production methods may involve large-scale deuteration processes using specialized equipment to achieve high yields and purity .
Chemical Reactions Analysis
2-Methylpropyl-d9-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding ketones or aldehydes, while reduction may yield deuterated hydrocarbons .
Scientific Research Applications
2-Methylpropyl-d9-amine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Methylpropyl-d9-amine involves its interaction with specific molecular targets and pathways. In biological systems, deuterated compounds can exhibit different kinetic isotope effects compared to their non-deuterated counterparts. This can result in altered rates of enzymatic reactions and metabolic processes . The specific molecular targets and pathways involved depend on the context of its use, such as in drug development or metabolic studies .
Comparison with Similar Compounds
2-Methylpropyl-d9-amine can be compared to other deuterated amines, such as:
2-Methylpropylamine: The non-deuterated counterpart, which has different kinetic isotope effects and may exhibit different pharmacokinetic properties.
Deuterated Ethylamine: Another deuterated amine with similar applications in research and industry.
Deuterated Methylamine: A simpler deuterated amine used in similar contexts but with different molecular properties.
Biological Activity
2-Methylpropyl-d9-amine (also known as 2-Methylpropan-1-amine-d9 hydrochloride) is a deuterated amine compound that has garnered attention in various fields of scientific research due to its unique properties and applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₄H₉ClD₉N
- Molecular Weight : 118.653 g/mol
- CAS Number : 1219799-03-7
The presence of deuterium in the compound enhances its stability and resistance to metabolic degradation, making it particularly useful in pharmacokinetic studies and metabolic tracing.
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. The compound acts as a substrate or inhibitor in enzymatic reactions, influencing the activity of specific enzymes and proteins. The deuterium atoms contribute to its stability, allowing for prolonged activity in biological systems, which is critical for studying drug metabolism and pharmacokinetics.
Applications in Research
This compound has several notable applications in scientific research:
- Metabolic Studies : It is employed to trace biochemical pathways and understand the metabolism of deuterated compounds.
- Pharmacokinetic Studies : The compound aids in investigating the absorption, distribution, metabolism, and excretion (ADME) profiles of drugs.
- Analytical Techniques : It serves as a stable isotope-labeled compound in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), facilitating precise measurements in biochemical analyses .
Comparative Analysis with Similar Compounds
Compound | Molecular Formula | Unique Features |
---|---|---|
2-Methylpropylamine | C₄H₉N | Non-deuterated version |
2-Methylpropyl-D3-amine | C₄H₉D₃N | Less stable than D9 variant |
2-Methylpropyl-D6-amine | C₄H₉D₆N | Higher degree of deuteration |
The unique deuteration of this compound provides advantages over its non-deuterated counterparts, particularly in terms of metabolic stability and tracer capabilities in biological studies.
Study on Metabolic Pathways
A study published in Frontiers in Physiology explored the use of deuterated compounds like this compound for tracing metabolic pathways. The researchers utilized the compound to monitor how deuterium-labeled substrates are incorporated into various metabolic processes, providing insights into drug metabolism and potential therapeutic applications .
Pharmacokinetic Investigation
In another investigation, researchers examined the pharmacokinetic profiles of drugs using this compound as a tracer. The study highlighted how the compound's resistance to metabolic degradation allowed for more accurate assessments of drug absorption and distribution, ultimately aiding in the development of more effective pharmaceuticals .
Properties
CAS No. |
1146967-64-7 |
---|---|
Molecular Formula |
C4H11N |
Molecular Weight |
82.194 |
IUPAC Name |
1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-1-amine |
InChI |
InChI=1S/C4H11N/c1-4(2)3-5/h4H,3,5H2,1-2H3/i1D3,2D3,3D2,4D |
InChI Key |
KDSNLYIMUZNERS-CBZKUFJVSA-N |
SMILES |
CC(C)CN |
Synonyms |
2-(Methyl-d3)-1-propan-1,1,2,3,3,3-d6-amine |
Origin of Product |
United States |
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